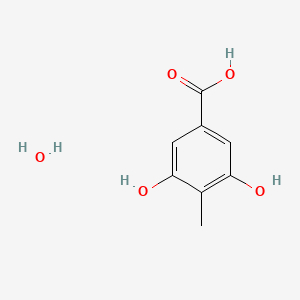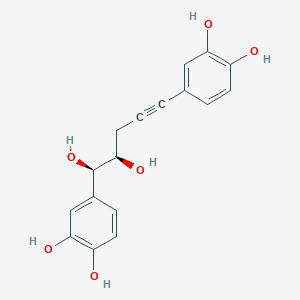
1,4-CYCLOHEXANE-D10-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexane-d10-diamine, also known as 1,4-Diaminocyclohexane or Hexahydro-1,4-phenylenediamine, is an important intermediate in the polyurethane industry and can be used to prepare polyamide resin and aliphatic polyurethane . It has a molecular formula of C6H14N2 and a molecular weight of 114.19 .
Synthesis Analysis
A two-step catalytic sequence is used to synthesize this compound. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step involves the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The isotopic enrichment is 98 atom % D .Chemical Reactions Analysis
This compound has been found to exhibit complementary host behavior during recrystallization processes from mixed anilines . It also plays a role in the transformation of beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 114.19 . It is stable if stored under recommended conditions .Safety and Hazards
Zukünftige Richtungen
The ability to use RANEY® Ni and ammonia in the synthesis process of 1,4-Cyclohexane-d10-diamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources . The complete utilization of all lignin depolymerization streams obtained from the reductive catalytic fractionation (RCF) of woody biomass into high-value-added compounds is a timely and challenging objective .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,4-cyclohexane-d10-diamine can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Deuterium oxide (D2O)", "Ammonium chloride (NH4Cl)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)" ], "Reaction": [ "Step 1: Synthesis of cyclohexanone oxime", "Cyclohexanone is reacted with hydroxylamine in the presence of an acid catalyst to form cyclohexanone oxime.", "Step 2: Deuterium exchange", "Cyclohexanone oxime is dissolved in deuterium oxide (D2O) and heated to allow for deuterium exchange to occur at the alpha position of the carbonyl group.", "Step 3: Reduction of oxime", "The deuterium-labeled cyclohexanone oxime is reduced with sodium borohydride (NaBH4) in the presence of sodium hydroxide (NaOH) to form cyclohexylamine-d10.", "Step 4: Diazotization", "Cyclohexylamine-d10 is reacted with hydrochloric acid (HCl) and sodium nitrite (NaNO2) to form the diazonium salt.", "Step 5: Reduction to diamine", "The diazonium salt is reduced with hydrogen gas (H2) over palladium on carbon (Pd/C) to form 1,4-cyclohexane-d10-diamine." ] } | |
| 1219802-80-8 | |
Molekularformel |
C6H4D10N2 |
Molekulargewicht |
124.25 |
Synonyme |
1,4-CYCLOHEXANE-D10-DIAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)
![sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate](/img/structure/B1148655.png)


![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)


